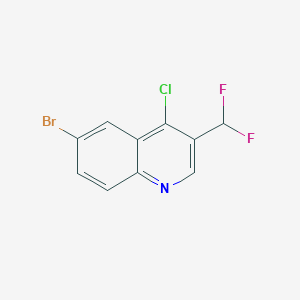

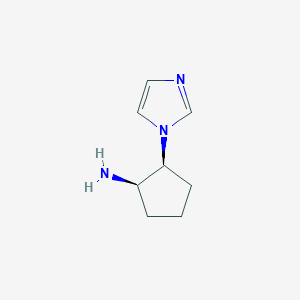

![molecular formula C24H24ClN5O3 B2558782 2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-72-3](/img/structure/B2558782.png)

2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been investigated for its cytotoxic activities against HepG2 and MCF-7 . The compound was also examined for its VEGFR-2 inhibitory activity .

Synthesis Analysis

The synthesis of similar compounds involves heating a mixture of the potassium salt of bis([1, 2, 4]triazolo)[4,3-a:3′,4′-c]quinoxaline-3-thiol and 4-(2-chloroacetamido)-N-(substituted)benzamide in DMF . After cooling to room temperature, the reaction mixture is poured on crushed ice .Chemical Reactions Analysis

The compound has been tested for its VEGFR-2 inhibitory activity . The most promising derivative showed significant antiproliferative activities against two cell lines with IC 50 values ranging from 6.4 to 19.4 µM .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research in heterocyclic chemistry has explored the synthesis of various triazoloquinazoline derivatives due to their significant potential in medicinal chemistry and material science. For instance, the study by Chernyshev et al. (2008) detailed the synthesis and reactions of 2′-substituted tetrahydro-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], highlighting the synthetic versatility of triazoloquinazoline scaffolds through condensation and hydrogenation reactions (Chernyshev et al., 2008). Similarly, Lipson et al. (2006) discussed cascade cyclization reactions involving triamino-triazoles and aromatic aldehydes to produce partially hydrogenated triazoloquinazolines, underscoring the compound's synthetic accessibility and the potential for structural diversity (Lipson et al., 2006).

Biological Activity

Triazoloquinazoline derivatives have been evaluated for various biological activities, including antimicrobial, antifungal, and antitumor effects, demonstrating their significance in drug discovery. For example, Pokhodylo et al. (2021) synthesized 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, and assessed their antimicrobial activity, identifying compounds with moderate to good activities against primary pathogens (Pokhodylo et al., 2021). This highlights the potential of triazoloquinazoline derivatives as templates for developing new antimicrobial agents.

Mecanismo De Acción

Target of action

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known to intercalate with DNA and have been evaluated for their anticancer activities .

Mode of action

As DNA intercalators, these compounds can insert themselves between the base pairs of the DNA helix, disrupting the DNA structure and interfering with processes such as replication and transcription .

Biochemical pathways

The disruption of DNA structure can lead to cell cycle arrest and apoptosis, which are key pathways in the action of many anticancer drugs .

Pharmacokinetics

In silico admet profiles are often used to predict these properties for [1,2,4]triazolo[4,3-a]quinoxaline derivatives .

Result of action

The ultimate result of the action of these compounds is typically the inhibition of cell proliferation, leading to the death of cancer cells .

Action environment

The efficacy and stability of these compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O3/c1-28-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(28)27-29(24(30)33)14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWWKSDQLKTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2558699.png)

![N-(1-Furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2558701.png)

![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2558710.png)

![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)

![2-Chloro-1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2558714.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide](/img/structure/B2558715.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2558716.png)